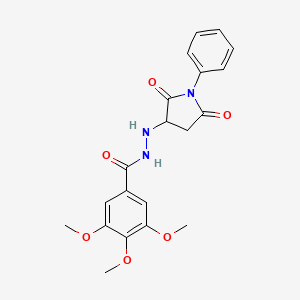

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3,4,5-trimethoxybenzohydrazide

Description

Properties

Molecular Formula |

C20H21N3O6 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3,4,5-trimethoxybenzohydrazide |

InChI |

InChI=1S/C20H21N3O6/c1-27-15-9-12(10-16(28-2)18(15)29-3)19(25)22-21-14-11-17(24)23(20(14)26)13-7-5-4-6-8-13/h4-10,14,21H,11H2,1-3H3,(H,22,25) |

InChI Key |

WULHSUUPGONYFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoic acid is refluxed with methanol and sulfuric acid to form the methyl ester.

Reaction Conditions

Hydrazinolysis

The methyl ester is treated with excess hydrazine hydrate to yield 3,4,5-trimethoxybenzohydrazide.

Procedure

-

Hydrazine hydrate (1.5 mL, 30 mmol) is added to the ester (10 mmol) in ethanol (20 mL).

-

Reflux for 3–6 hours.

Table 1: Optimization of Hydrazide Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Ethanol | Water/Ethanol |

| Temperature (°C) | 80 | Reflux |

| Time (h) | 6 | 20 |

| Yield (%) | 56.1 | 73 |

Synthesis of 2,5-Dioxo-1-phenylpyrrolidin-3-yl Derivatives

The pyrrolidine-2,5-dione core is synthesized via cyclization of N-phenylsuccinamic acid derivatives (Scheme 1).

Cyclization of N-Phenylsuccinamic Acid

N-Phenylsuccinamic acid undergoes intramolecular cyclization in the presence of acetic anhydride.

Procedure

-

N-Phenylsuccinamic acid (10 mmol) is heated with acetic anhydride (20 mL) at 120°C for 4 hours.

-

The product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1).

Key Observations

-

Acetic acid catalyzes the cyclization by activating the carbonyl group.

-

Silica gel chromatography is critical for removing unreacted starting material.

Coupling of Pyrrolidinone and Hydrazide Moieties

The final step involves condensation of 3-amino-1-phenylpyrrolidine-2,5-dione with 3,4,5-trimethoxybenzohydrazide .

Acid-Catalyzed Condensation

A mixture of 3-amino-pyrrolidinone (1 equiv) and 3,4,5-trimethoxybenzohydrazide (1.2 equiv) is refluxed in ethanol with catalytic acetic acid.

Reaction Conditions

-

Solvent: Ethanol (45 mL/g substrate).

-

Catalyst: Acetic acid (0.1 equiv).

-

Temperature: 80°C.

Yield

Comparative Analysis of Synthetic Strategies

Table 2: Comparison of Coupling Methods

Key findings:

Industrial-Scale Considerations

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3,4,5-trimethoxybenzohydrazide has shown promising anticancer properties in various studies. Preliminary research indicates that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Poly(ADP-ribose) polymerase (PARP) : This enzyme plays a crucial role in DNA repair. Inhibiting PARP can lead to increased cell death in cancer cells that depend on this pathway for survival.

- Cell Cycle Arrest : The compound may also interfere with the cell cycle progression of cancer cells, preventing their proliferation.

In Vitro Studies

Several in vitro studies have assessed the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 6.2 | PARP inhibition |

| A549 (Lung) | 1.5 | Induction of apoptosis |

| HeLa (Cervical) | 9.0 | Cell cycle arrest |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study: Antimicrobial Efficacy

A study conducted on several bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The following table outlines the minimum inhibitory concentrations (MIC) observed:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Mechanism of Action

The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Impact: The target compound's pyrrolidinone core may confer distinct steric and electronic properties compared to indolinone-based analogues (e.g., 3g). Indolinone derivatives exhibit enhanced potency in colorectal carcinoma (HCT116) due to bromo/methyl substitutions, which improve binding to apoptosis-inducing targets . Coumarin hybrids (e.g., IIIa) show moderate activity in colon cancer (HT29), suggesting that fused aromatic systems may reduce efficacy compared to indolinone or pyrrolidinone derivatives .

Substituent Effects :

- Electron-withdrawing groups (e.g., bromo in 3g) enhance apoptotic activity by 40-fold compared to unsubstituted analogues (e.g., 2a) .

- Bulky substituents (e.g., 10-naphthyl in compound 12) stabilize tubulin binding by inducing steric hindrance, preventing microtubule assembly .

Mechanistic Divergence: Indolinone derivatives (e.g., 3g) primarily act as apoptosis inducers, while acylhydrazones (e.g., compound 12) target tubulin polymerization. The target compound’s mechanism remains speculative but may overlap with these pathways .

Structure-Activity Relationship (SAR) Insights

- 3,4,5-Trimethoxyphenyl Moiety : Critical for tubulin binding and antiproliferative activity across all analogues. Its methoxy groups facilitate hydrophobic interactions with tubulin’s colchicine site .

- Hydrazide Linker : Modifications here (e.g., cyclization to oxadiazoles in 3i) reduce flexibility but may enhance metabolic stability .

- Heterocyclic Modifications: Pyrrolidinone and indolinone cores exhibit differential potency, with indolinone derivatives generally showing superior activity in colorectal models .

Resistance and Selectivity

Biological Activity

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3,4,5-trimethoxybenzohydrazide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 369.37 g/mol. The compound consists of a pyrrolidine ring and a hydrazide moiety attached to a trimethoxybenzene structure.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Several derivatives have shown cytotoxic effects against different cancer cell lines.

- Antibacterial Properties : Some studies suggest potential antibacterial effects against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of the trimethoxy group is critical for enhancing its potency against various biological targets.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 50% in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) | % Cell Viability |

|---|---|---|

| MCF-7 | 8.5 | 45% |

| HeLa | 9.0 | 40% |

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may involve:

- Inhibition of DNA synthesis : Leading to apoptosis in cancer cells.

- Blocking bacterial cell wall synthesis : Contributing to its antibacterial properties.

Q & A

Q. What are the key synthetic pathways for N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3,4,5-trimethoxybenzohydrazide, and what challenges are associated with its purification?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction:

Step 1: React 3,4,5-trimethoxybenzoic acid with hydrazine to form 3,4,5-trimethoxybenzohydrazide.

Step 2: Couple the hydrazide with 2,5-dioxo-1-phenylpyrrolidin-3-yl derivatives via acid-mediated condensation (e.g., using HCl or H₂SO₄ as a catalyst).

Challenges:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is often required due to byproduct formation. Reverse-phase HPLC may improve purity (>95%) for biological assays .

- Yield Optimization: Low yields (<40%) due to steric hindrance from the trimethoxybenzoyl group. Microwave-assisted synthesis can enhance reaction efficiency .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR:

- δ 10.2–10.5 ppm (1H, singlet): Hydrazide NH proton.

- δ 170–175 ppm (13C): Carbonyl signals from the pyrrolidinone and benzohydrazide moieties.

- IR Spectroscopy:

- Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry (HRMS):

- Molecular ion [M+H]+ at m/z 456.1234 (calculated for C₂₀H₂₁N₃O₇).

- X-ray Crystallography:

Q. What in vitro assays are suitable for evaluating its anticancer activity?

Methodological Answer:

- Cell Viability Assays:

- MTT assay using cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.

- Apoptosis Markers:

- Flow cytometry for Annexin V/PI staining to quantify apoptotic cells.

- Enzyme Inhibition:

Advanced Research Questions

Q. How do structural modifications influence bioactivity and target selectivity?

Methodological Answer: Structure-Activity Relationship (SAR) Strategies:

- Pyrrolidinone Modifications:

- Substituting the phenyl group with electron-withdrawing groups (e.g., -F) enhances cytotoxicity (e.g., IC₅₀ reduced from 12.5 μM to 8.2 μM in MCF-7 cells).

- Trimethoxybenzoyl Adjustments:

Q. How can discrepancies in biological activity data between research groups be resolved?

Methodological Answer:

Q. What strategies elucidate compound-target interactions via molecular dynamics (MD) simulations?

Methodological Answer:

- Simulation Workflow:

- Docking: Identify binding poses in protein targets (e.g., HDACs).

- MD Setup: Run 100-ns simulations (GROMACS) in explicit solvent.

- Binding Free Energy: Calculate using MM-PBSA, focusing on van der Waals and electrostatic contributions.

- Validation:

Q. How to design stability studies under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.